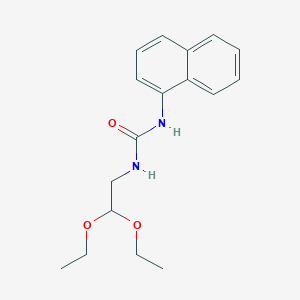![molecular formula C17H22O3 B023090 2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 109954-48-5](/img/structure/B23090.png)
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verapliquinone B is a prenylated quinone compound isolated from marine organisms, particularly from the genus Aplidium. This compound belongs to a family of secondary metabolites known for their diverse biological activities, including cytotoxic and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verapliquinone B involves the functionalization of quinone compounds. One common method is the C-H functionalization of 2-methoxy-1,4-benzoquinone, which produces a mixture of isomers . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for Verapliquinone B are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Verapliquinone B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone to quinone.
Reduction: Reduction of quinone to hydroquinone.
Substitution: Introduction of different functional groups at specific positions on the quinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include different isomers of Verapliquinone B and its derivatives, which can exhibit varying biological activities .
Scientific Research Applications
Verapliquinone B has several scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and its reactivity.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Verapliquinone B involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets . The compound’s ability to undergo redox cycling is a key factor in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Verapliquinone A: Another prenylated quinone with similar biological activities.
Griffithane D: A methoxy-1,4-benzoquinone derivative with antiprotozoal activity.
SAN5201: A related compound with significant antibacterial and antitumor activities.
Betulinan A: Known for its wide range of biologically interesting properties.
Uniqueness
Verapliquinone B is unique due to its specific prenylation pattern and its potent cytotoxic and antioxidant properties. Its ability to generate ROS and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
109954-48-5 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8- |
InChI Key |
CNUQZHQKEQFDPU-JYRVWZFOSA-N |
SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Synonyms |
verapliquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)









![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
